molecular formula C20H18N2O3S B5976498 N-[4-({[1,1'-biphenyl]-2-yl}sulfamoyl)phenyl]acetamide

N-[4-({[1,1'-biphenyl]-2-yl}sulfamoyl)phenyl]acetamide

Cat. No.: B5976498
M. Wt: 366.4 g/mol
InChI Key: NBYKWJQSRBJEKQ-UHFFFAOYSA-N
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Description

N-[4-({[1,1’-biphenyl]-2-yl}sulfamoyl)phenyl]acetamide is a chemical compound with the molecular formula C22H19NO3 It is known for its unique structure, which includes a biphenyl group and a sulfamoyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({[1,1’-biphenyl]-2-yl}sulfamoyl)phenyl]acetamide typically involves the reaction of 4-aminobiphenyl-2-sulfonamide with acetic anhydride. The reaction is carried out under controlled conditions, usually in the presence of a catalyst such as pyridine, to facilitate the acetylation process. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of N-[4-({[1,1’-biphenyl]-2-yl}sulfamoyl)phenyl]acetamide may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality. The final product is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-[4-({[1,1’-biphenyl]-2-yl}sulfamoyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halides or alkoxides in the presence of a suitable solvent like dichloromethane.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

N-[4-({[1,1’-biphenyl]-2-yl}sulfamoyl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

N-[4-({[1,1’-biphenyl]-2-yl}sulfamoyl)phenyl]acetamide can be compared with other similar compounds, such as:

    N-(1,1’-biphenyl)-2-ylacetamide: This compound lacks the sulfamoyl group, which may result in different biological activities and chemical properties.

    N-[4-[(4-aminophenyl)sulfonyl]phenyl]acetamide: This compound has an aminophenyl group instead of a biphenyl group, leading to variations in its reactivity and applications.

    N-[4-(2-[1,1’-biphenyl]-4-yl-2-oxoethoxy)phenyl]acetamide:

The unique combination of the biphenyl and sulfamoyl groups in N-[4-({[1,1’-biphenyl]-2-yl}sulfamoyl)phenyl]acetamide distinguishes it from these similar compounds, contributing to its specific properties and applications.

Properties

IUPAC Name

N-[4-[(2-phenylphenyl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-15(23)21-17-11-13-18(14-12-17)26(24,25)22-20-10-6-5-9-19(20)16-7-3-2-4-8-16/h2-14,22H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBYKWJQSRBJEKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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